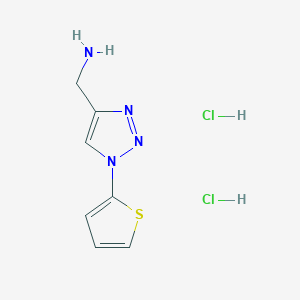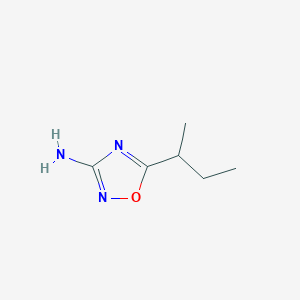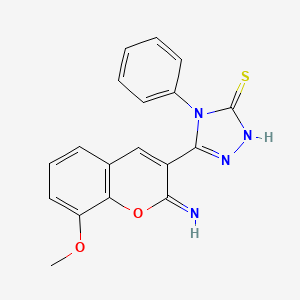![molecular formula C22H19ClN4O2 B2447724 4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-39-8](/img/structure/B2447724.png)
4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of heterocyclic compound . It is related to the class of compounds known as quinolinyl-pyrazoles . These compounds have been studied extensively due to their versatility in many significant fields .
Synthesis Analysis
The synthesis of similar compounds involves multistep processes . For instance, the synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a heterocyclic compound . It is related to quinolinyl-pyrazoles, which are known to have a distinctive structure associated with bioassay and cell interaction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex, given its heterocyclic nature . The reactions may involve various strategies designed by chemists .Scientific Research Applications
Crystal Structure and Anticancer Activity
The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been studied, revealing moderate anticancer activity. This research suggests potential applications in cancer treatment or drug development (Lu Jiu-fu et al., 2015).
Synthesis and Optimization for CRF1 Antagonists
A synthesis pathway for 1-methyl-3-phenylpyrazolo[4,3-b]pyridines, through a cyclization reaction, led to the development of corticotropin-releasing factor type-1 (CRF1) antagonists with high binding affinity. This research indicates potential applications in developing treatments for disorders associated with CRF1 (Charles Q. Huang et al., 2003).
Hydrogen-Bonded Assembly in Pyrazolo[3,4-b]pyridine Derivatives
Research on six closely related pyrazolo[3,4-b]pyridine derivatives, including a variant similar to the compound , demonstrated different types of hydrogen-bonded assemblies. These findings could have implications for understanding molecular interactions and designing new materials or pharmaceuticals (J. Quiroga et al., 2012).
Kinase Inhibitor Development
A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. This research holds significance for developing targeted cancer therapies (G. M. Schroeder et al., 2009).
Analgesic Activity and Chemical Modification
N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist, was modified to improve pharmacological profiles, leading to the discovery of a compound with enhanced analgesic activity and better tolerability. This suggests potential applications in pain management (Cunbin Nie et al., 2020).
Antiviral Activity
A study on 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed compounds active against human cytomegalovirus and herpes simplex virus type 1, indicating potential use in antiviral drug development (N. Saxena et al., 1990).
properties
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-14-19-20(23)18(22(28)25-12-15-8-10-17(29-2)11-9-15)13-24-21(19)27(26-14)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLELTHGOVWYODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2447641.png)
![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)
![1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one](/img/structure/B2447648.png)
![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2447651.png)
![N-(4-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)thio)acetamide](/img/structure/B2447652.png)
![2-[methyl-[(3-phenyl-1-adamantyl)carbamoyl]amino]acetic Acid](/img/structure/B2447653.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2447654.png)


![8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2447658.png)

![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2447660.png)
![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B2447662.png)
![4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2447663.png)